2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
The compound “2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a methoxyphenyl group, a quinoline group, and a carbonyl chloride group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The quinoline group is a bicyclic compound containing a benzene ring fused to a pyridine ring. The methoxyphenyl group is a phenyl ring with a methoxy (O-CH3) substituent, and the carbonyl chloride group (COCl) is a polar functional group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl chloride group is typically very reactive and can undergo nucleophilic acyl substitution reactions . The methoxy group on the phenyl ring can influence the reactivity of the ring, directing electrophilic aromatic substitution reactions to certain positions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl chloride group could enhance its solubility in polar solvents .Scientific Research Applications
Fluorescence Derivatization in High-Performance Liquid Chromatography
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, has been identified as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. It reacts with alcohols or phenol to produce fluorescent esters, separable on a reversed-phase column (Yoshida, Moriyama, & Taniguchi, 1992).
Structural Analysis of Ligands
Methoxyphenyl-substituted β-diketiminate and β-enaminoketonate ligands have been studied using various spectroscopic techniques and X-ray diffraction. These include compounds with meta-methoxyphenyl substitution, which exhibit interesting structural properties (Olejnik et al., 2012).
Derivatives Synthesis and Analysis
The synthesis of hydroquinoline and pyrimido[4,5-b]quinoline derivatives, including those with 4-methoxyphenyl components, has been achieved. The structural elucidation of these compounds offers insights into their potential applications in various fields (Ghoneim & Assy, 2015).
Corrosion Inhibition Study
A computational study on the corrosion inhibition performances of novel quinoline derivatives, including 2-amino-7-hydroxy-4-(4-methoxyphenyl)-1,4-dihydroquinoline-3-carbonitrile, has been conducted. The study investigates the adsorption and corrosion inhibition properties on the corrosion of iron, providing insights into the potential applications of these compounds in materials science (Erdoğan et al., 2017).
Apoptosis Induction and Anticancer Properties
N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and an effective anticancer agent with high blood-brain barrier penetration. This highlights the potential use of similar compounds in cancer treatment (Sirisoma et al., 2009).
Antibacterial Activity
Synthesized compounds, including 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, have shown significant antibacterial activity against various strains of microorganisms. This suggests potential applications in the development of new antibacterial agents (Osarumwense, 2022).
Future Directions
The potential applications of this compound would depend on its biological activity. Quinoline derivatives are widely studied in medicinal chemistry, and the introduction of different substituents can greatly influence their activity . Therefore, this compound could be of interest in future drug discovery efforts.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11-7-12(2)18-15(8-11)16(19(20)22)10-17(21-18)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJBFBAFKKTLJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186926 | |
Record name | 2-(3-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160262-82-7 | |
Record name | 2-(3-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160262-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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